3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered interest in the fields of medicinal and synthetic chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-11-19(24-16-7-9-17(26-2)10-8-16)25-20(23-13)18(12-22-25)14-3-5-15(21)6-4-14/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXPVKGPZXCGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multistep reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrazolo[1,5-a]pyrimidine core often involves cyclization reactions, such as the condensation of hydrazines with β-diketones or β-ketoesters.
Substitution Reactions: Introduction of the 4-chlorophenyl and 4-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions.
Methylation: The methyl group at the 5-position is typically introduced via alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | A549 (Lung) | 10.0 | |
| This compound | MCF-7 (Breast) | 8.0 |
Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes that play a role in various diseases.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 15.0 | |
| Xanthine oxidase | Moderate Inhibition | 72.4 |
Biochemical Pathways : The inhibition of DHODH affects pyrimidine synthesis, which is essential for DNA replication and cell division, making it a target for anticancer therapies.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, indicating its potential use in treating infections.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate Inhibition | |
| Gram-negative bacteria | Significant Inhibition |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against A549 lung cancer cells. The results indicated that the compound could significantly reduce cell viability and induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested against a panel of bacterial strains. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit kinase enzymes, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[1,5-a]pyrimidines: Another class of heterocycles with similar pharmacological properties.
Uniqueness
3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development.
Biological Activity
The compound 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
The compound's structure can be summarized as follows:
- Chemical Formula : C20H16ClN3O2
- Molecular Weight : 367.81 g/mol
- IUPAC Name : this compound
Structural Representation
| Property | Value |
|---|---|
| Chemical Formula | C20H16ClN3O2 |
| Molecular Weight | 367.81 g/mol |
| IUPAC Name | This compound |
Antifungal and Antitubercular Activity
Research has indicated that derivatives of pyrazolo compounds exhibit promising antifungal and antitubercular properties. A study published in PubMed highlighted the synthesis of various 3-(4-chlorophenyl) pyrazole derivatives and their evaluation against pathogenic fungi and Mycobacterium tuberculosis strains. Some compounds demonstrated significant antifungal activity against four strains of fungi and effective inhibition of M. tuberculosis H37Rv, suggesting that pyrazolo derivatives could serve as potential therapeutic agents against these pathogens .
The biological mechanisms underlying the activity of this compound involve multiple pathways:
- Cannabinoid Receptor Modulation : The compound has been identified as a ligand for cannabinoid receptors, which play crucial roles in various physiological processes, including pain sensation and immune response .
- Inhibition of Enzymatic Activity : Pyrazolo compounds have shown the ability to inhibit specific enzymes involved in cellular signaling pathways, contributing to their therapeutic effects .
Study on Antifungal Activity
A specific study focused on the antifungal properties of this compound found that it exhibited notable activity against several fungal strains. The minimum inhibitory concentrations (MIC) were determined for various compounds within this class, showcasing their potential as antifungal agents.
Neuroprotective Effects
Another area of investigation pertains to the neuroprotective effects of pyrazolo derivatives. Research indicates that these compounds may influence dopamine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's . The modulation of these receptors suggests a potential role for this compound in treating neuroinflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
